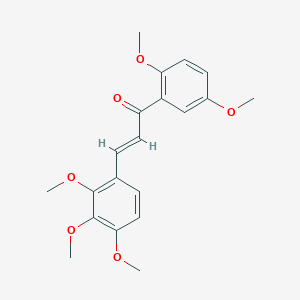

(2E)-1-(2,5-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(2,5-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-22-14-8-11-17(23-2)15(12-14)16(21)9-6-13-7-10-18(24-3)20(26-5)19(13)25-4/h6-12H,1-5H3/b9-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZSMDPSBDOKOLA-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2E)-1-(2,5-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one , commonly referred to as a chalcone derivative, has garnered attention in recent years for its potential biological activities. Chalcones are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects. This article explores the biological activity of this specific chalcone, focusing on its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is , with a CAS number of 356543-06-1. The structural characteristics include multiple methoxy groups that contribute to its biological activity.

Chalcones exhibit their biological activities through several mechanisms:

- Cell Cycle Arrest : Studies have shown that chalcones can induce cell cycle arrest at various phases. For instance, they may inhibit cyclin-dependent kinases (CDKs), leading to the arrest at G1 or G2/M phases .

- Induction of Apoptosis : Chalcones often trigger apoptotic pathways by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2). This results in increased caspase activity and subsequent cell death .

- Inhibition of Tumor Angiogenesis : Some studies indicate that chalcones can inhibit angiogenesis by targeting key signaling pathways involved in tumor growth and metastasis .

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines. The following table summarizes key findings from relevant studies:

Case Studies

Recent case studies have highlighted the efficacy of this chalcone derivative in preclinical models:

- Study on HeLa Cells : A study demonstrated that treatment with the compound led to a significant reduction in cell viability through G2/M phase arrest and increased apoptosis markers such as caspase-3 activation .

- Breast Cancer Models : In MDA-MB-231 cells, the compound exhibited potent cytotoxicity with an IC50 value of 8.3 µM. The study reported that it effectively inhibited tumor growth in vivo when administered in a murine model .

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Substituent Variations in Selected Chalcones

Key Observations :

- The position and number of methoxy groups significantly influence biological activity. For example, P2 (2,4-dimethoxy R1) exhibits potent antimalarial activity (comparable to quinine at 100 mg/kg), while the target compound’s 2,5-dimethoxy R1 may alter its pharmacokinetic profile .

- a18 (4-methoxy R1) shows a lower melting point (94.4–96.5°C) compared to the target compound, suggesting differences in crystallinity due to substituent positions .

Anticancer Activity:

- The target compound’s structural relatives, such as 3-(isoxazol-5-yl) chalcones , demonstrate antiproliferative effects against cancer cell lines (e.g., MCF-7, HCT116) via mitochondrial apoptosis pathways .

- P2 and related trimethoxy-substituted chalcones inhibit STAT3/NF-κB signaling, a mechanism critical in cancer cell survival .

Antimalarial Activity:

Antimicrobial Activity:

Structural and Physicochemical Properties

Table 2: Physicochemical Data Comparison

Structural Insights :

- X-ray crystallography of bromothiophene analogues reveals planar enone systems, with methoxy groups inducing torsional angles that affect molecular packing .

Pharmacokinetic and Computational Studies

- Derivatives like (3) (3,4,5-trimethoxy R1) show improved metabolic stability in hepatic microsomal assays, attributed to methoxy groups’ electron-donating effects .

- DFT calculations on similar chalcones (e.g., 5-chlorothiophen-2-yl derivatives) predict high polarizability, correlating with enhanced binding to biological targets like kinases .

Q & A

Q. What are the common synthetic routes for preparing (2E)-1-(2,5-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation , a method widely used for chalcone derivatives. This involves base-catalyzed aldol condensation between a substituted acetophenone (e.g., 2,5-dimethoxyacetophenone) and a substituted benzaldehyde (e.g., 2,3,4-trimethoxybenzaldehyde). Key steps include:

- Solvent selection : Ethanol or methanol is often used due to their polarity and ability to dissolve both reactants.

- Catalyst optimization : Sodium hydroxide or potassium hydroxide in aqueous-alcoholic media enhances reaction efficiency.

- Steric/electronic control : The methoxy substituents influence reaction kinetics; bulky groups may require extended reaction times or elevated temperatures .

Q. Which spectroscopic techniques are essential for structural elucidation of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the E-configuration of the α,β-unsaturated ketone (δ 7.5–8.5 ppm for vinyl protons) and methoxy group positions (δ 3.7–4.0 ppm).

- Infrared (IR) Spectroscopy : Strong absorption bands at ~1650 cm (C=O stretch) and ~1600 cm (C=C stretch) validate the chalcone backbone.

- Mass Spectrometry (MS) : High-resolution MS provides molecular ion peaks (e.g., m/z 342.13 for [M+H]) and fragmentation patterns to confirm substituent arrangement .

Q. What in vitro assays are used to evaluate its biological activity?

- Anticancer assays : Cell viability tests (MTT or SRB assays) against cancer cell lines (e.g., MCF-7, HeLa) to determine IC values.

- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).

- Enzyme inhibition : Kinase or tubulin polymerization assays to study mechanistic pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized for high yield and purity?

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve solubility of methoxy-substituted reactants.

- Catalyst screening : Lewis acids (e.g., BF-EtO) or ionic liquids can enhance regioselectivity.

- Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 80°C for 30 minutes vs. 24 hours under reflux).

- Purification : Column chromatography with hexane/ethyl acetate gradients isolates the product from byproducts like unreacted aldehydes or ketones .

Q. How do crystallographic studies resolve discrepancies in spectroscopic data?

Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of:

- Molecular geometry : Bond lengths (e.g., C=O at ~1.22 Å, C=C at ~1.34 Å) and angles.

- Packing interactions : Hydrogen bonding (e.g., C–H···O) and π-π stacking in the crystal lattice.

For example, monoclinic crystal systems (space group P2/c) with unit cell parameters (e.g., a = 7.577 Å, b = 16.253 Å, β = 107.5°) have been reported for analogous chalcones, validating computational models .

Q. How to design structure-activity relationship (SAR) studies for methoxy-substituted chalcones?

- Substituent variation : Synthesize analogs with halogen (e.g., Br, Cl) or hydroxyl groups replacing methoxy moieties.

- Positional isomerism : Compare activities of 2,5-dimethoxy vs. 3,4,5-trimethoxy derivatives.

- Quantitative SAR (QSAR) : Use molecular docking (e.g., AutoDock Vina) to correlate substituent electronic parameters (Hammett σ) with bioactivity. Data from analogs like (2E)-3-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one (IC = 8.2 µM vs. MCF-7) highlight the impact of electron-withdrawing groups .

Q. How does polymorphism affect the compound’s physicochemical properties?

Polymorphs arise from variations in crystal packing, influencing:

- Solubility : A monoclinic polymorph (e.g., P2/c) may exhibit higher aqueous solubility than a triclinic form due to weaker intermolecular forces.

- Melting point : Differences of 5–10°C between polymorphs (e.g., 145°C vs. 152°C) are common.

- Bioavailability : Amorphous forms often show enhanced dissolution rates compared to crystalline phases. SCXRD and differential scanning calorimetry (DSC) are critical for polymorph characterization .

Q. How to address conflicting bioactivity data across studies?

- Assay standardization : Ensure consistent cell line passages, serum concentrations, and incubation times.

- Compound stability : Test degradation under assay conditions (e.g., DMSO stock solutions stored at −20°C vs. 4°C).

- Synergistic effects : Evaluate combination therapies (e.g., with doxorubicin) to clarify standalone vs. adjuvant activity.

Contradictions in IC values (e.g., 12 µM vs. 25 µM) may stem from variations in mitochondrial activity assays (MTT vs. ATP-based luminescence) .

Q. What computational methods validate the compound’s electronic structure?

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR chemical shifts and vibrational frequencies.

- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps (e.g., ~4.5 eV) to assess reactivity and charge-transfer interactions.

- Molecular Electrostatic Potential (MEP) maps : Identify nucleophilic/electrophilic regions, correlating with sites for protein binding (e.g., tubulin’s colchicine domain) .

Q. How to analyze substituent effects on π-conjugation and bioactivity?

- UV-Vis spectroscopy : Monitor λ shifts (e.g., 320 nm to 340 nm) with increasing methoxy groups, indicating extended conjugation.

- Electrochemical studies : Cyclic voltammetry reveals oxidation potentials (e.g., +1.2 V vs. Ag/AgCl) linked to antioxidant capacity.

- In silico simulations : Molecular dynamics (MD) trajectories (e.g., 100 ns) quantify binding stability to target proteins (e.g., Bcl-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.